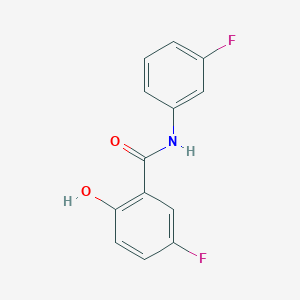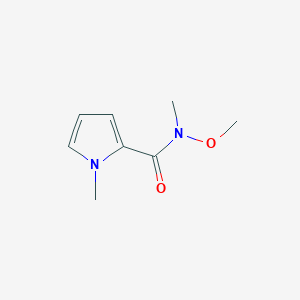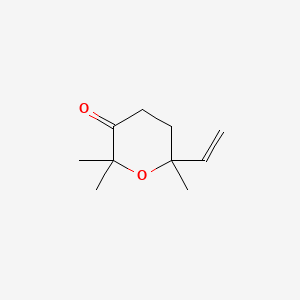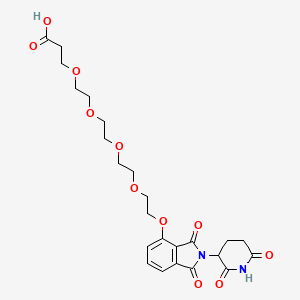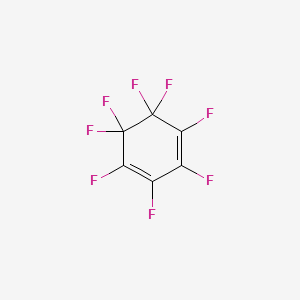
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is a fluorinated organic compound with the molecular formula C6F8. This compound is characterized by the presence of eight fluorine atoms attached to a cyclohexadiene ring, making it highly fluorinated and chemically unique .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1,3-cyclohexadiene using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process often includes steps for purification and isolation of the desired product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bonds in the cyclohexadiene ring can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Electrophilic Addition: Reagents such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) are used under controlled conditions to add across the double bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated cyclohexadiene derivatives, while electrophilic addition can result in fully saturated fluorinated cyclohexane derivatives .
Applications De Recherche Scientifique
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Its unique fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms can influence the electronic properties of the compound, making it highly reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(4-trifluoromethyl)phenyl: Another highly fluorinated compound used in organic electronics.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Used in polymer chemistry and materials science.
Uniqueness
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is unique due to its specific arrangement of fluorine atoms on a cyclohexadiene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Numéro CAS |
377-70-8 |
|---|---|
Formule moléculaire |
C6F8 |
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
1,2,3,4,5,5,6,6-octafluorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6F8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9 |
Clé InChI |
NYEZNHLGLOQHEE-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C(=C1F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


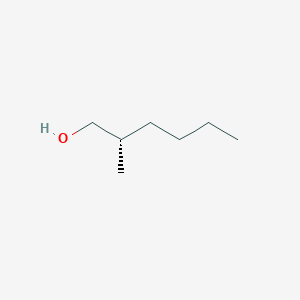

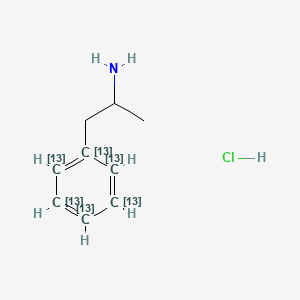

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
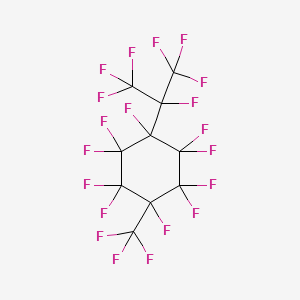
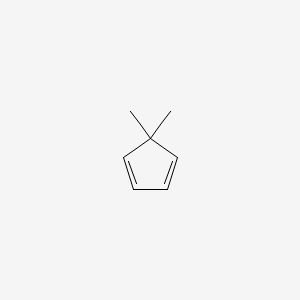
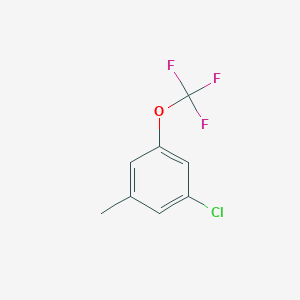
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
